tert-Butyl(4-isocyanatophenoxy)dimethylsilane
Overview
Description
Tert-Butyl(4-isocyanatophenoxy)dimethylsilane is a useful research compound. Its molecular formula is C13H19NO2Si and its molecular weight is 249.38 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Catalytic Applications
A study explored the use of similar compounds in palladium-catalyzed intra/intermolecular cascade cross couplings. Compounds including tert-butyl-dimethylsilane derivatives were prepared and subjected to these couplings, yielding various products like indene analogues and tetraenes. This illustrates the potential use of tert-butyl(4-isocyanatophenoxy)dimethylsilane in catalytic processes (Demircan, 2014).
2. Organic Synthesis
The compound has been involved in [3 + 4] annulation reactions with enolates of α,β-unsaturated methyl ketones, demonstrating its role in complex organic synthesis processes. Such reactions led to the formation of various cycloheptenones, indicating the versatility of this compound in organic synthesis (Takeda et al., 1998).
3. Protective Agents in Synthesis
It has been used as a protective agent for hydroxyl groups in chemical synthesis. The stability of the protected groups under various conditions and their susceptibility to specific removal agents are notable (Corey & Venkateswarlu, 1972).
4. Steric Effects in Synthesis
The compound is instrumental in sterically hindered silylamine preparations. Its reactions with primary and secondary amines illustrate its utility in creating compounds with specific steric properties and chemical reactivities (Bowser & Bringley, 1985).
5. Polymer Synthesis
In polymer science, this compound derivatives have been used in the synthesis of polyamides with flexible main-chain ether linkages. This application showcases the compound's relevance in developing materials with specific physical and chemical properties (Hsiao et al., 2000).
Properties
IUPAC Name |
tert-butyl-(4-isocyanatophenoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2Si/c1-13(2,3)17(4,5)16-12-8-6-11(7-9-12)14-10-15/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAXCPVXGLQELC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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